N-(1-amino-2-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1h-indazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AB-FUBINACA isomer 2 is a synthetic cannabinoid that is structurally similar to AB-FUBINACA but differs by having a fluorine atom at the 2 position of a benzyl ring rather than at the 4 position of a phenyl ring . This compound is known for its high affinity for the central cannabinoid receptor 1 (CB1), making it a potent modulator of this receptor .
Preparation Methods
The synthesis of AB-FUBINACA isomer 2 involves several steps, including the introduction of the fluorine atom at the desired position on the benzyl ring. The synthetic route typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the indazole core structure.
Fluorination: The introduction of the fluorine atom at the 2 position of the benzyl ring is achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Coupling Reaction: The fluorinated benzyl ring is then coupled with the indazole core using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Purification: The final product is purified using techniques such as column chromatography to obtain AB-FUBINACA isomer 2 in high purity.
Chemical Reactions Analysis
AB-FUBINACA isomer 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: The fluorine atom on the benzyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride and alkyl halides.
Scientific Research Applications
AB-FUBINACA isomer 2 has several scientific research applications, including:
Mechanism of Action
AB-FUBINACA isomer 2 exerts its effects by binding to the central cannabinoid receptor 1 (CB1) with high affinity. This binding activates the receptor, leading to the modulation of various signaling pathways involved in pain perception, mood regulation, and other physiological processes. The activation of CB1 receptors by AB-FUBINACA isomer 2 results in the inhibition of neurotransmitter release, leading to its psychoactive effects .
Comparison with Similar Compounds
AB-FUBINACA isomer 2 is structurally similar to other synthetic cannabinoids such as AB-FUBINACA, AB-PINACA, and JWH-018. it is unique due to the specific position of the fluorine atom on the benzyl ring, which affects its binding affinity and potency. The following are some similar compounds:
AB-FUBINACA: Differs by having a fluorine atom at the 4 position of a phenyl ring.
AB-PINACA: Contains a pentyl chain instead of a benzyl ring.
These structural differences result in variations in their pharmacological profiles and effects on the central nervous system.
Properties
IUPAC Name |
N-(1-amino-2-methyl-1-oxobutan-2-yl)-1-[(4-fluorophenyl)methyl]indazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O2/c1-3-20(2,19(22)27)23-18(26)17-15-6-4-5-7-16(15)25(24-17)12-13-8-10-14(21)11-9-13/h4-11H,3,12H2,1-2H3,(H2,22,27)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXRGVNSKNQWSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401345229 |
Source
|
Record name | N-[1-(Aminocarbonyl)-1-methylpropyl]-1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401345229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2365471-64-1 |
Source
|
Record name | N-[1-(Aminocarbonyl)-1-methylpropyl]-1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401345229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.